Niobium(5+);pentabromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Niobium(5+);pentabromide, also known as niobium pentabromide, is an inorganic compound with the chemical formula NbBr₅. It is a diamagnetic, orange to red crystalline solid that hydrolyzes readily in the presence of water. The compound adopts an edge-shared bioctahedral structure, where two niobium pentabromide units are joined by a pair of bromide bridges . Niobium pentabromide is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Niobium(5+);pentabromide, also known as Niobium(V) pentabromide, is an inorganic compound with the formula NbBr5 .

Mode of Action

It is known that the compound adopts an edge-shared bioctahedral structure, which means that two nbbr5 units are joined by a pair of bromide bridges . There is no bond between the Nb centers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a diamagnetic, orange solid that hydrolyses readily . Therefore, the presence of water can influence its stability and action. Furthermore, the compound’s action can also be affected by temperature, as it has a melting point of 254 °C (489 °F; 527 K) and a boiling point of 364 °C (687 °F; 637 K) .

Preparation Methods

Niobium pentabromide can be synthesized through several methods:

Direct Reaction with Bromine: Niobium metal reacts with bromine gas at temperatures between 230°C and 250°C in a tube furnace to form niobium pentabromide.

Metathesis Reaction: Niobium pentabromide can also be produced from niobium pentoxide (Nb₂O₅) by reacting it with aluminum tribromide (AlBr₃).

Chemical Reactions Analysis

Niobium pentabromide undergoes various chemical reactions, including:

Hydrolysis: Niobium pentabromide readily hydrolyzes in the presence of water to form niobium oxybromide and hydrobromic acid[ \text{NbBr}_5 + \text{H}_2\text{O} \rightarrow \text{NbOBr}_3 + 2 \text{HBr} ]

Reduction: Niobium pentabromide can be reduced by hydrogen gas to form lower bromides of niobium.

Substitution: It can undergo substitution reactions with various ligands, replacing the bromide ions with other anions or neutral ligands.

Common reagents used in these reactions include water, hydrogen gas, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Niobium pentabromide has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in halogenation and polymerization processes.

Material Science: Niobium pentabromide is used in the preparation of niobium-based materials, including superconductors and advanced ceramics.

Electronics: It is employed in the production of niobium-based semiconductors and electronic components.

Chemical Research: Niobium pentabromide is used as a reagent in various chemical reactions to study the properties and behavior of niobium compounds.

Comparison with Similar Compounds

Niobium pentabromide can be compared with other niobium halides, such as niobium pentachloride (NbCl₅) and niobium pentaiodide (NbI₅). These compounds share similar structural motifs and chemical properties but differ in their reactivity and applications:

Niobium Pentachloride (NbCl₅): More commonly used in organic synthesis as a chlorinating agent and catalyst.

Niobium Pentaiodide (NbI₅): Less commonly used but has applications in specialized chemical research.

Niobium pentabromide is unique due to its specific reactivity with bromine and its applications in catalysis and material science .

Properties

CAS No. |

13478-45-0 |

|---|---|

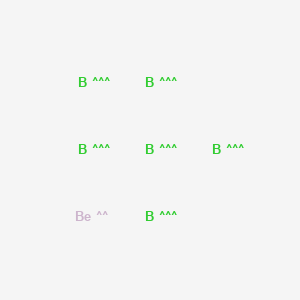

Molecular Formula |

Br5Nb |

Molecular Weight |

492.43 g/mol |

IUPAC Name |

pentabromoniobium |

InChI |

InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

DSYRJFDOOSKABR-UHFFFAOYSA-I |

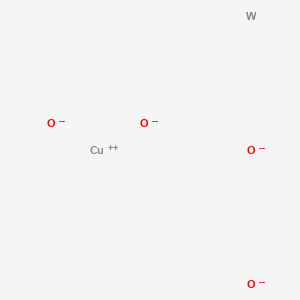

SMILES |

[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |

Canonical SMILES |

Br[Nb](Br)(Br)(Br)Br |

Key on ui other cas no. |

13478-45-0 |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)